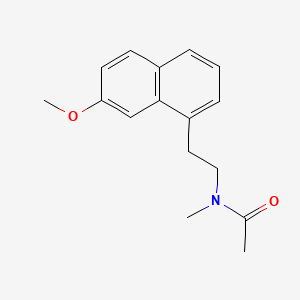
Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N-methyl- is a chemical compound with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol . This compound is known for its applications in various fields, including neurology, pain and inflammation research, and as a reference standard in analytical chemistry .
Preparation Methods
The synthesis of Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N-methyl- typically involves the reaction of 7-methoxy-1-naphthalenyl ethylamine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N-methyl- undergoes various chemical reactions, including:
Scientific Research Applications
Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N-methyl- has several scientific research applications:
Neurology: It is used in the study of neurotransmission, Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
Pain and Inflammation: The compound is utilized in research related to pain and inflammation mechanisms.
Analytical Chemistry: It serves as a reference standard in various analytical methods.
Pharmacology: The compound is investigated for its potential therapeutic effects and interactions with biological targets.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. It acts as an agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . This dual action modulates circadian rhythms and has potential antidepressant effects .
Comparison with Similar Compounds
Similar compounds to Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N-methyl- include:
Agomelatine: A melatonin receptor agonist and 5-HT2C receptor antagonist used as an antidepressant.
Melatonin: An endogenous hormone that regulates sleep-wake cycles.
Naphthalene derivatives: Compounds with similar structural features and potential biological activities.
Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N-methyl- is unique due to its specific combination of functional groups and its dual action on melatonin and serotonin receptors .
Properties
CAS No. |
138112-86-4 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C16H19NO2/c1-12(18)17(2)10-9-14-6-4-5-13-7-8-15(19-3)11-16(13)14/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
WAFITOYFMKERCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCC1=CC=CC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















